molecular formula C7H15NO2 B1601870 4-Hydroxy-1-piperidineethanol CAS No. 224431-84-9

4-Hydroxy-1-piperidineethanol

Cat. No. B1601870
CAS RN: 224431-84-9
M. Wt: 145.2 g/mol
InChI Key: DOILPQLHDAWKCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-piperidineethanol, also known as 1-(2-Hydroxyethyl)-4-hydroxypiperidine, is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of 4-Hydroxy-1-piperidineethanol involves dissolving Piperidin-4-ol in ethanol and adding anhydrous sodium carbonate. 2-Bromo-ethanol is then added dropwise to the reaction mixture, which is refluxed for 16 hours .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-1-piperidineethanol is 1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2 . The SMILES string representation is OCCN1CCC(O)CC1 .


Physical And Chemical Properties Analysis

4-Hydroxy-1-piperidineethanol is a liquid in its physical form . It has a molecular weight of 145.2 . The melting point is between 33-40 °C .

Scientific Research Applications

Synthesis of Estrogen Receptor Ligands and Antiproliferative Agents

4-Hydroxy-1-piperidineethanol is used as a reactant for the synthesis of estrogen receptor ligands . These ligands can bind to estrogen receptors, which are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen and are involved in various biological processes such as reproduction, cardiovascular health, bone integrity, cognition, and behavior.

In addition to this, 4-Hydroxy-1-piperidineethanol is also used in the creation of antiproliferative agents . These agents are substances that inhibit cell growth and proliferation, and they are often used in the treatment of cancer to prevent the rapid growth and spread of tumors.

Future Directions

4-Hydroxy-1-piperidineethanol has been used as a reactant for the synthesis of estrogen receptor ligands and breast cancer cell antiproliferative agents . This suggests potential future directions in the field of medicinal chemistry, particularly in the development of new therapeutic agents.

Relevant Papers

A review paper titled “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” discusses the importance of piperidines, including 4-Hydroxy-1-piperidineethanol, in drug design . The paper highlights the significant role of piperidine derivatives in the pharmaceutical industry and summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

properties

IUPAC Name

1-(2-hydroxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOILPQLHDAWKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564189
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224431-84-9
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-piperidineethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidin-4-ol (5 g, 49.4 mmol) is dissolved in 200 ml of ethanol and anhydrous sodium carbonate (21 g, 197.6 mmol) is added. 2-Bromo-ethanol (6.9 ml, 98.8 mmol) is added dropwise and the reaction mixture is refluxed for 16 hours. After evaporation under reduced pressure the mixture is stirred with 200 ml of DCM and filtered. The clear filtrate is evaporated under reduced pressure and dried at high vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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